1,3-Bis(benzyloxy)-2-bromobenzene
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Overview
Description
1,3-Bis(benzyloxy)-2-bromobenzene is an organic compound with the molecular formula C20H17BrO2. It is a derivative of benzene, where two benzyloxy groups are attached to the 1 and 3 positions, and a bromine atom is attached to the 2 position. This compound is of interest in organic synthesis and materials science due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(benzyloxy)-2-bromobenzene can be synthesized through various synthetic routes. One common method involves the bromination of 1,3-bis(benzyloxy)benzene. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzyloxy)-2-bromobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (NH2-).
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to remove the bromine atom or to convert the benzyloxy groups to benzyl alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 1,3-bis(benzyloxy)benzene derivatives with different substituents replacing the bromine atom.
Oxidation: Formation of 1,3-bis(benzyloxy)benzaldehyde or 1,3-bis(benzyloxy)benzoic acid.
Reduction: Formation of 1,3-bis(benzyloxy)benzene or 1,3-bis(benzyloxy)benzyl alcohol.
Scientific Research Applications
1,3-Bis(benzyloxy)-2-bromobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Employed in the preparation of polymers and advanced materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential biological activities and as a building block for drug development.
Catalysis: Used as a ligand or precursor in the development of catalytic systems for various chemical transformations.
Mechanism of Action
The mechanism of action of 1,3-bis(benzyloxy)-2-bromobenzene in chemical reactions involves the reactivity of the bromine atom and the benzyloxy groups. The bromine atom can participate in nucleophilic substitution reactions, while the benzyloxy groups can undergo oxidation or reduction. The molecular targets and
Properties
Molecular Formula |
C20H17BrO2 |
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Molecular Weight |
369.3 g/mol |
IUPAC Name |
2-bromo-1,3-bis(phenylmethoxy)benzene |
InChI |
InChI=1S/C20H17BrO2/c21-20-18(22-14-16-8-3-1-4-9-16)12-7-13-19(20)23-15-17-10-5-2-6-11-17/h1-13H,14-15H2 |
InChI Key |
CQHJPLIJQIKRBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)OCC3=CC=CC=C3)Br |
Origin of Product |
United States |
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